molecular formula C14H10F2O2 B1439136 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid CAS No. 886363-23-1

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No. B1439136
M. Wt: 248.22 g/mol
InChI Key: UIXYPLIOPWTRSX-UHFFFAOYSA-N
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Description

“2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid” is a chemical compound with the CAS Number: 866108-77-2 . It has a molecular weight of 248.23 and its IUPAC name is (3’,5’-difluoro [1,1’-biphenyl]-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F2O2/c15-12-6-11 (7-13 (16)8-12)10-3-1-2-9 (4-10)5-14 (17)18/h1-4,6-8H,5H2, (H,17,18) . This indicates that the compound contains 14 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The process involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
  • Results or Outcomes : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Scientific Field : Organic Synthesis
  • Application Summary : “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid” is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for the synthesis of medicines, including antibacterials .
  • Methods of Application : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation and chlorination .
  • Results or Outcomes : The compound 2,4-dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[2-(3,5-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXYPLIOPWTRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654122
Record name (3',5'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

CAS RN

886363-23-1
Record name (3',5'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, J Zhang, Q Xia, Y Peng… - Polycyclic Aromatic …, 2021 - Taylor & Francis
A facile and efficient approach for the synthesis of 9-phenanthrols through a sequential ligand-free Suzuki/intramolecular Friedel-Crafts reaction has been developed. Twenty-five 2-([1,1…
Number of citations: 1 www.tandfonline.com
JK Laha, U Gulati, Saima, T Schulte… - The Journal of Organic …, 2022 - ACS Publications
A simple approach for the intramolecular aroylation of electron-rich arenes under mild conditions has been developed. A pH-controlled polarity umpolung strategy can be used to …
Number of citations: 3 pubs.acs.org

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